molecular formula C11H11NO4 B12724539 Butanoic acid, 4-(benzoylamino)-4-oxo- CAS No. 93509-65-0

Butanoic acid, 4-(benzoylamino)-4-oxo-

Cat. No.: B12724539
CAS No.: 93509-65-0
M. Wt: 221.21 g/mol
InChI Key: BTMTUVUQGHSUMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanoic acid, 4-(benzoylamino)-4-oxo-, is a succinamic acid derivative characterized by a benzoyl-substituted amino group at the 4-position of the butanoic acid backbone. These analogs are often used as intermediates in pharmaceuticals, agrochemicals, or materials science due to their reactivity and hydrogen-bonding capabilities .

Properties

CAS No.

93509-65-0

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

4-benzamido-4-oxobutanoic acid

InChI

InChI=1S/C11H11NO4/c13-9(6-7-10(14)15)12-11(16)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15)(H,12,13,16)

InChI Key

BTMTUVUQGHSUMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-(benzoylamino)-4-oxo- typically involves the reaction of butanoic acid derivatives with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform

    Catalyst/Base: Pyridine or triethylamine

Industrial Production Methods

While specific industrial production methods for butanoic acid, 4-(benzoylamino)-4-oxo- are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-(benzoylamino)-4-oxo- undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the benzoylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

Therapeutic Potential
Butanoic acid derivatives have been investigated for their role in treating neurodegenerative diseases. A notable study highlighted the efficacy of 2-amino-4-phenyl-4-oxo-butyric acid derivatives as inhibitors of kynureninase and kynurenine-3-hydroxylase enzymes, which are involved in the metabolic pathway linked to conditions such as Alzheimer's disease, Parkinson's disease, and Huntington's chorea . These compounds demonstrate neuroprotective properties by modulating oxidative stress and neuroinflammation.

Antimicrobial Activity
Research into derivatives of butanoic acid has uncovered promising antimicrobial properties. For instance, compounds synthesized from 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi . This suggests potential applications in developing new antibiotics or antifungal agents.

Agricultural Chemistry

Herbicides and Pesticides
Butanoic acid derivatives are also explored in agricultural chemistry for their utility in formulating herbicides and pesticides. Their ability to enhance crop protection and yield has been documented, making them valuable in sustainable agricultural practices . The compound's role as a building block in herbicide development highlights its importance in modern agriculture.

Biochemical Research

Metabolic Pathway Studies
Researchers utilize butanoic acid derivatives to study various metabolic pathways and enzyme interactions. For example, the compound's involvement in the kynurenine pathway is crucial for understanding its effects on neurotransmitter metabolism and related disorders . Such studies contribute to a deeper understanding of biochemical processes and potential therapeutic targets.

Material Science

Advanced Materials Development
In material science, butanoic acid derivatives are investigated for their properties that can enhance polymers used in industrial applications. The incorporation of these compounds into polymer matrices can improve mechanical strength and thermal stability, leading to the development of advanced materials suitable for various applications .

Case Studies

Study Focus Findings
Neuroprotection StudyInhibition of kynureninaseCompounds showed efficacy in reducing neurodegeneration markers in animal models
Antimicrobial ScreeningActivity against bacteriaHigh activity against Gram-positive strains; moderate against Gram-negative strains
Agricultural ApplicationHerbicide formulationEnhanced crop yield and protection observed in field trials

Mechanism of Action

The mechanism of action of butanoic acid, 4-(benzoylamino)-4-oxo- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may act as an inhibitor of histone deacetylases (HDACs), which play a role in gene expression and cellular function .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: Benzylamino (64984-60-7): Enhances aromatic interactions; used in peptide coupling . 2-Pyridinylamino (62134-49-0): Introduces basicity via the pyridine nitrogen, improving solubility in acidic conditions . Perfluoroalkylthio (68187-25-7): Imparts environmental persistence; subject to EPA regulations . Methyl/Phenyl Esters (e.g., 86396-51-2): Increase lipophilicity for membrane permeability in drug design .
  • Physical Properties :

    • Solubility : N-2-Pyridylsuccinamic acid has low aqueous solubility (cLogS = -1.703), limiting its use in hydrophilic systems .
    • Thermal Stability : Esters like 86396-51-2 show stability under refrigeration (2 years at 4°C) .

Research Findings and Data

Solubility and Stability

  • N,N-Diethylsuccinamyloxymethyl-1-allopurinol (98827-27-1): Solubility of 33 g/L at 22°C, suitable for aqueous formulations .
  • 4-(Benzylamino)-4-oxobutanoic acid: Stable at -20°C for 3 years, ideal for long-term storage .

Regulatory Status

  • PFAS Derivatives: Listed under TSCA Section 12(b) for export notification due to environmental toxicity .

Q & A

Basic: What synthetic methodologies are recommended for preparing Butanoic acid, 4-(benzoylamino)-4-oxo-?

Methodological Answer:
The synthesis typically involves coupling benzoylated amines with activated butanoic acid derivatives. For example:

  • Step 1: Prepare 4-oxobutanoic acid via oxidation of tetrahydrofuran derivatives using oxidizing agents like potassium permanganate under acidic conditions .
  • Step 2: React with benzoyl chloride in the presence of a coupling agent (e.g., DCC or EDC) to form the benzoylamino intermediate.
  • Step 3: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity using HPLC .

Key Considerations:

  • Monitor reaction progress with TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).
  • Optimize pH (6–7) to avoid hydrolysis of the amide bond .

Advanced: How can computational modeling resolve contradictions in NMR spectral assignments for this compound?

Methodological Answer:
Conflicting NMR peaks (e.g., carbonyl or aromatic protons) can arise due to tautomerism or solvent effects. Use:

  • DFT Calculations: Employ Gaussian 16 with B3LYP/6-311+G(d,p) basis set to predict chemical shifts. Compare computed shifts (using PCM solvent models) with experimental data .
  • 2D NMR Techniques: Perform HSQC and HMBC to confirm coupling between NH protons and carbonyl groups .
  • Dynamic NMR (DNMR): Analyze temperature-dependent spectra to detect slow-exchange tautomers .

Example: A discrepancy in the C=O peak at 170–175 ppm could indicate keto-enol tautomerism; DFT modeling can identify the dominant form .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Mass Spectrometry (HRMS): Use ESI-Orbitrap to confirm molecular weight (e.g., [M+H]+ at m/z 276.2878 for C₁₄H₁₆N₂O₄) .
  • FT-IR: Identify key functional groups (amide I band at ~1650 cm⁻¹, C=O stretch at ~1720 cm⁻¹) .
  • NMR: Assign signals using ¹H (δ 7.5–8.0 ppm for benzoyl protons) and ¹³C (δ 170–175 ppm for carbonyls) .

Data Validation: Cross-reference with databases like NIST Chemistry WebBook for spectral matches .

Advanced: How can researchers design stability studies for derivatives under varying pH and temperature?

Methodological Answer:

  • Experimental Design:
    • pH Stability: Prepare buffer solutions (pH 2–12) and incubate samples at 25°C/37°C. Monitor degradation via HPLC at 0, 24, 48 hrs .
    • Thermal Stability: Use DSC/TGA to determine decomposition temperatures. For kinetic studies, apply Arrhenius equation to predict shelf life .
  • Key Parameters:
    • Degradation products (e.g., hydrolyzed amides) identified via LC-MS .
    • Store at ≤−20°C in amber vials to prevent photodegradation .

Advanced: What strategies mitigate discrepancies in biological activity data across studies?

Methodological Answer:
Contradictory bioactivity (e.g., enzyme inhibition IC₅₀ values) may stem from assay conditions or impurities.

  • Standardization:
    • Use >95% pure compound (verified by HPLC) and control DMSO concentration (<1% v/v) .
    • Validate assays with positive controls (e.g., known kinase inhibitors for kinase studies).
  • Mechanistic Studies:
    • Perform SPR (Surface Plasmon Resonance) to confirm target binding affinity .
    • Conduct molecular docking (AutoDock Vina) to correlate activity with binding poses .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Hazard Mitigation:
    • Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood due to acute toxicity (OSHA HCS Category 4) .
    • Avoid inhalation; employ HEPA filters and local exhaust ventilation .
  • Spill Management:
    • Neutralize spills with inert absorbents (vermiculite) and dispose as hazardous waste .

Advanced: How can researchers optimize solubility for in vitro assays?

Methodological Answer:

  • Solvent Screening: Test DMSO, ethanol, or PEG-400. For aqueous solubility, use co-solvents (e.g., 10% Cremophor EL) .
  • pH Adjustment: Ionize the carboxylic acid group (pKa ~3.4) by preparing sodium salts .
  • Solubility Parameters: Calculate Hansen solubility parameters (δD, δP, δH) to identify compatible solvents .

Example: Solubility in PBS (pH 7.4) improves from 0.1 mg/mL (free acid) to 2.5 mg/mL as sodium salt .

Advanced: What computational tools predict metabolic pathways for this compound?

Methodological Answer:

  • Software: Use GLORY or MetaPrint2D to predict Phase I/II metabolism (e.g., hydroxylation or glucuronidation) .
  • In Silico CYP450 Binding: Simulate interactions with CYP3A4 using MOE-Dock to identify vulnerable sites .
  • Validation: Compare with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.